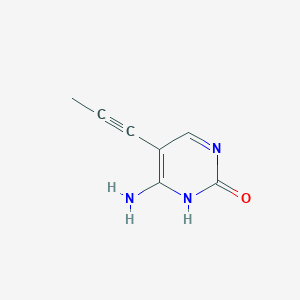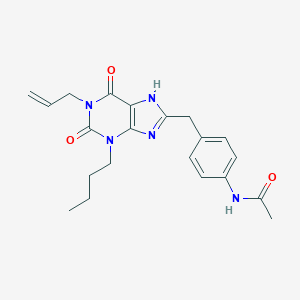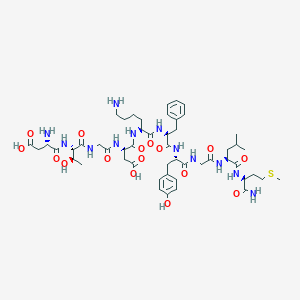
N-Ethyl-1,2,5-oxadiazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-1,2,5-oxadiazole-3,4-diamine, also known as EO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. EO is a highly versatile compound that can be synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-Ethyl-1,2,5-oxadiazole-3,4-diamine has been found to have a wide range of scientific research applications. It has been used as a building block for the synthesis of various heterocyclic compounds, including triazoles, pyrazoles, and imidazoles. N-Ethyl-1,2,5-oxadiazole-3,4-diamine has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. Additionally, N-Ethyl-1,2,5-oxadiazole-3,4-diamine has been found to have antimicrobial, antifungal, and antitumor properties, making it a promising candidate for drug discovery.
Mécanisme D'action
The mechanism of action of N-Ethyl-1,2,5-oxadiazole-3,4-diamine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. N-Ethyl-1,2,5-oxadiazole-3,4-diamine has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. N-Ethyl-1,2,5-oxadiazole-3,4-diamine has also been found to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-Ethyl-1,2,5-oxadiazole-3,4-diamine has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. N-Ethyl-1,2,5-oxadiazole-3,4-diamine has also been found to have anti-inflammatory properties, which can help reduce inflammation and pain. Additionally, N-Ethyl-1,2,5-oxadiazole-3,4-diamine has been found to have neuroprotective properties, which can help protect neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-Ethyl-1,2,5-oxadiazole-3,4-diamine has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various heterocyclic compounds. Additionally, N-Ethyl-1,2,5-oxadiazole-3,4-diamine has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for drug discovery. However, there are also some limitations to the use of N-Ethyl-1,2,5-oxadiazole-3,4-diamine in lab experiments. It can be difficult to determine the optimal dosage and concentration of N-Ethyl-1,2,5-oxadiazole-3,4-diamine for specific applications, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on N-Ethyl-1,2,5-oxadiazole-3,4-diamine. One area of research is the development of N-Ethyl-1,2,5-oxadiazole-3,4-diamine-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the investigation of the mechanism of action of N-Ethyl-1,2,5-oxadiazole-3,4-diamine, which could lead to the development of more effective drugs. Additionally, research could be conducted on the optimization of the synthesis method of N-Ethyl-1,2,5-oxadiazole-3,4-diamine and the identification of new applications for the compound.
Méthodes De Synthèse
N-Ethyl-1,2,5-oxadiazole-3,4-diamine can be synthesized using various methods, including the reaction of hydrazine hydrate with ethyl acetoacetate followed by the reaction of the resulting intermediate with ethyl chloroformate. Another method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate. N-Ethyl-1,2,5-oxadiazole-3,4-diamine can also be synthesized through the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate. These methods have been found to be efficient and reliable for the synthesis of N-Ethyl-1,2,5-oxadiazole-3,4-diamine.
Propriétés
Numéro CAS |
140706-49-6 |
|---|---|
Nom du produit |
N-Ethyl-1,2,5-oxadiazole-3,4-diamine |
Formule moléculaire |
C4H8N4O |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
3-N-ethyl-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C4H8N4O/c1-2-6-4-3(5)7-9-8-4/h2H2,1H3,(H2,5,7)(H,6,8) |
Clé InChI |
RQEIXXVBSMVGBO-UHFFFAOYSA-N |
SMILES |
CCNC1=NON=C1N |
SMILES canonique |
CCNC1=NON=C1N |
Synonymes |
1,2,5-Oxadiazole-3,4-diamine,N-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B130873.png)






![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)


